Sodium aminotris(methylenephosphonate)

説明

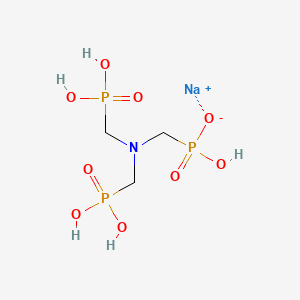

Sodium aminotris(methylenephosphonate) is a chemical compound with the molecular formula

C3H12NO9P3Na

. It is a sodium salt of aminotris(methylenephosphonic acid) and is widely used in various industrial applications due to its excellent chelating properties and ability to inhibit scale formation.準備方法

Synthetic Routes and Reaction Conditions: Sodium aminotris(methylenephosphonate) is typically synthesized through a reaction involving phosphorous acid, formaldehyde, and ammonia. The reaction proceeds as follows:

Step 1: Phosphorous acid reacts with formaldehyde to form hydroxymethylphosphonic acid.

Step 2: Hydroxymethylphosphonic acid further reacts with ammonia to form aminotris(methylenephosphonic acid).

Step 3: The aminotris(methylenephosphonic acid) is then neutralized with sodium hydroxide to produce sodium aminotris(methylenephosphonate).

Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The final product is often obtained as a solution or crystalline solid, depending on the intended application.

Types of Reactions:

Chelation: Sodium aminotris(methylenephosphonate) forms stable complexes with metal ions, which is its primary mode of action in preventing scale formation.

Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, breaking down into its constituent phosphonic acids and sodium ions.

Common Reagents and Conditions:

Chelation: Typically involves metal ions such as calcium, magnesium, iron, and copper in aqueous solutions.

Hydrolysis: Can occur in the presence of strong acids or bases at elevated temperatures.

Major Products Formed:

Chelation: Stable metal-phosphonate complexes.

Hydrolysis: Phosphonic acids and sodium ions.

Chemistry:

- Used as a chelating agent in water treatment to prevent scale formation and corrosion in cooling systems and boilers.

- Employed in the synthesis of other phosphonate derivatives.

Biology and Medicine:

- Investigated for its potential use in bone resorption inhibition due to its ability to bind calcium ions.

- Studied for its antimicrobial properties.

Industry:

- Widely used in detergents and cleaning agents to enhance their effectiveness by binding metal ions that would otherwise interfere with the cleaning process.

- Utilized in the textile industry for dyeing and finishing processes to prevent metal ion interference.

作用機序

Sodium aminotris(methylenephosphonate) exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent these ions from participating in reactions that lead to scale formation or corrosion. This chelation process involves the coordination of the phosphonate groups with the metal ions, effectively sequestering them and rendering them inactive.

類似化合物との比較

- Ethylenediaminetetra(methylenephosphonic acid)

- Diethylenetriaminepenta(methylenephosphonic acid)

- Nitrilotris(methylenephosphonic acid)

Comparison:

- Chelation Efficiency: Sodium aminotris(methylenephosphonate) is particularly effective in chelating calcium ions, making it highly suitable for water treatment applications.

- Stability: It is more stable under a wide range of pH conditions compared to some other phosphonates.

- Solubility: It has good solubility in water, which enhances its applicability in various aqueous systems.

Sodium aminotris(methylenephosphonate) stands out due to its balance of stability, chelation efficiency, and solubility, making it a versatile and valuable compound in multiple fields.

生物活性

Sodium aminotris(methylenephosphonate) (ATMP) is a phosphonic acid derivative that has garnered attention for its biological activity and potential applications in various fields, including biochemistry, agriculture, and medicine. This article delves into the compound's mechanisms of action, biochemical interactions, and implications for health and environmental safety.

Chemical Structure and Properties

- Molecular Formula : C₃H₁₂N₁O₉P₃Na

- Molecular Weight : 299.07 g/mol

- Solubility : Highly soluble in water (610 g/L at 25°C) .

Sodium aminotris(methylenephosphonate) primarily functions through the following mechanisms:

- Enzyme Inhibition : ATMP inhibits various enzymes by chelating metal ions essential for their activity. This includes metalloproteases and phosphatases, which require metal ions as cofactors .

- Biochemical Pathways : The compound mimics phosphates and carboxylates, disrupting metabolic pathways by inhibiting enzymes involved in cellular metabolism .

- Metal Ion Chelation : ATMP has a high affinity for metal ions such as calcium, magnesium, and iron, leading to altered availability of these ions for enzymatic reactions. This can affect processes like cell signaling and gene expression .

Cellular Impact

- Calcium Signaling : By chelating calcium ions, ATMP can disrupt calcium-dependent signaling pathways, potentially leading to changes in cell division and apoptosis .

- Metabolism Alteration : The inhibition of metal-dependent enzymes can affect metabolic flux and the levels of key metabolites, influencing overall cellular health .

Dosage Effects

In animal models, the effects of sodium aminotris(methylenephosphonate) vary significantly based on dosage:

- Low Doses : Effective at chelating metal ions without significant toxicity.

- High Doses : Can lead to adverse effects such as hypocalcemia, causing symptoms like muscle cramps and cardiac arrhythmias .

Corrosion Inhibition

A study explored the use of ATMP in combination with sodium gluconate as a corrosion inhibitor for carbon steel in saline environments. The combination achieved an inhibition efficiency of 85% at specific concentrations . This highlights its potential applications beyond biological contexts.

Environmental Impact

Research indicates that ATMP is not readily biodegradable, raising concerns about its environmental persistence. In laboratory tests, it demonstrated minimal reduction in dissolved organic carbon levels over time . The implications for aquatic ecosystems necessitate careful consideration of its use in industrial applications.

Summary Table of Biological Activities

科学的研究の応用

Water Treatment

ATMP is primarily utilized in industrial water treatment processes due to its excellent scale inhibition properties. It functions by sequestering metal ions and preventing the precipitation of scale-forming salts.

| Application Area | Description |

|---|---|

| Cooling Water Systems | Prevents scale formation in cooling towers, enhancing heat exchange efficiency. |

| Boilers | Reduces scaling in steam boilers, improving operational efficiency and lifespan. |

| Industrial Cleaners | Acts as an anti-scaling and bleach stabilizing agent in cleaning formulations. |

Corrosion Inhibition

Research has shown that ATMP effectively inhibits corrosion in metals, particularly in saline environments.

- A study demonstrated that a combination of ATMP and sodium gluconate achieved an 85% inhibition efficiency against carbon steel corrosion in a 3.5% NaCl solution . This highlights ATMP's role in protecting metal surfaces from corrosive agents.

Chelating Agent

ATMP serves as a chelating agent in various applications, including:

- Textile Industry : Used to prevent metal ion interference during dyeing processes.

- Paper and Pulp Industry : Helps in controlling metal ions that can affect the quality of paper products .

Environmental Applications

ATMP has been explored for its potential in environmental remediation, particularly in water decontamination systems where it aids in the removal of hazardous micropollutants .

Case Study 1: Corrosion Inhibition

In a controlled laboratory setting, the effectiveness of ATMP was tested alongside sodium gluconate for corrosion inhibition on carbon steel. The results indicated that even at low concentrations, the combination significantly reduced corrosion rates compared to untreated samples .

Case Study 2: Water Treatment Efficiency

Research conducted on the application of ATMP in cooling water systems revealed that its use resulted in a 30% reduction in scale deposits over a six-month period compared to systems without ATMP treatment . This underscores its efficacy as an antiscalant.

特性

CAS番号 |

20592-85-2 |

|---|---|

分子式 |

C3H12NNaO9P3 |

分子量 |

322.04 g/mol |

IUPAC名 |

sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13); |

InChIキー |

MSCUJESSGOPXGQ-UHFFFAOYSA-N |

SMILES |

C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |

正規SMILES |

C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[Na] |

沸点 |

480.0 °C |

melting_point |

210-215°C |

物理的記述 |

Liquid; PelletsLargeCrystals Solid |

関連するCAS |

94021-23-5 7611-50-9 2235-43-0 15505-05-2 4105-01-5 |

溶解性 |

3.34 M 1000 mg/mL at 25 °C |

蒸気圧 |

6.86e-12 mmHg |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。